molecular formula C9H16O B2732391 Bicyclo[2.2.2]octan-1-ylmethanol CAS No. 2574-42-7

Bicyclo[2.2.2]octan-1-ylmethanol

Cat. No. B2732391
CAS RN: 2574-42-7
M. Wt: 140.226
InChI Key: HNFOXZBCUXJBJM-UHFFFAOYSA-N
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Description

“Bicyclo[2.2.2]octan-1-ylmethanol” is a chemical compound with the CAS Number: 2574-42-7 . It has a molecular weight of 140.23 . The IUPAC name for this compound is “bicyclo [2.2.2]octan-1-ylmethanol” and its Inchi Code is "1S/C9H16O/c10-7-9-4-1-8 (2-5-9)3-6-9/h8,10H,1-7H2" .


Synthesis Analysis

The synthesis of “Bicyclo[2.2.2]octan-1-ylmethanol” or similar compounds has been reported in several studies . For instance, one study reported the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free, mild, and operationally simple conditions .


Molecular Structure Analysis

The molecular structure of “Bicyclo[2.2.2]octan-1-ylmethanol” can be represented by the Inchi Code "1S/C9H16O/c10-7-9-4-1-8 (2-5-9)3-6-9/h8,10H,1-7H2" . This indicates that the compound consists of 9 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

“Bicyclo[2.2.2]octan-1-ylmethanol” is a solid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 199.8±8.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C .

Scientific Research Applications

Ultra-Fast Rotors for Molecular Machines

The synthesis and crystallization of 1,4-bis(iodoethynyl)bicyclo[2.2.2]octane (BIBCO) offer insights into the potential of halogen-bonding interactions in constructing functional materials and molecular machines. The study demonstrates BIBCO rotors' room temperature rotational rates, highlighting their utility in engineering some of the fastest molecular machines to date. These findings underscore the utility of halogen bonding in designing amphidynamic artificial molecular machines and modulating properties dependent on the dielectric behavior of crystalline media (Lemouchi et al., 2011).

Synthesis of Bioactive Compounds

Bicyclo[2.2.2]octanone serves as a critical building block for bioactive compounds and natural products. A catalytic asymmetric Michael reaction pathway was developed for the formation of (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one derivatives, showcasing high stereoselectivity and yields. This synthetic route opens up new avenues for creating diverse bioactive molecules with potential therapeutic applications (Tzvetkov et al., 2006).

Production of Stable Molecular Probes

The synthesis of bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN alcohol) and its oxidized analogue, BCN acid, highlights the role of strained-alkyne scaffolds in chemical biology. The facile functionalization of BCN acid via amide bond formation leads to derivatives more stable than traditional carbamates, emphasizing the importance of BCN structures in the development of stable molecular probes for biological research (Rady et al., 2021).

Safety and Hazards

“Bicyclo[2.2.2]octan-1-ylmethanol” is associated with several hazard statements including H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “Bicyclo[2.2.2]octan-1-ylmethanol” and similar compounds are promising. One study reported the theoretical investigation of the electron transport properties of the bicyclo[2.2.2]octane class by systematically varying the constituent atoms between carbon, silicon, and germanium . This indicates that a broad range of highly insulating saturated group 14 molecules are likely to exist .

properties

IUPAC Name

1-bicyclo[2.2.2]octanylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c10-7-9-4-1-8(2-5-9)3-6-9/h8,10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFOXZBCUXJBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.2]octan-1-ylmethanol

CAS RN

2574-42-7
Record name {bicyclo[2.2.2]octan-1-yl}methanol
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